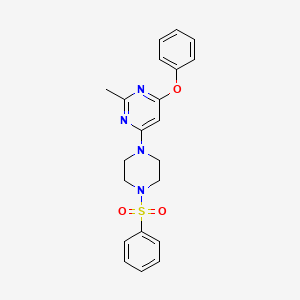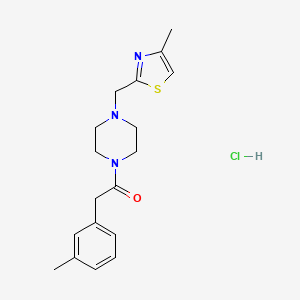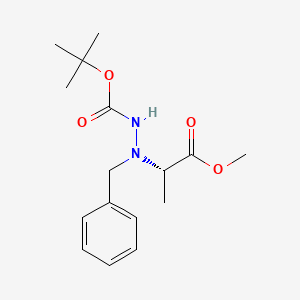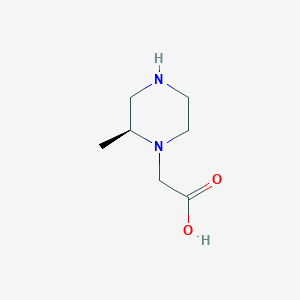
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : The study by El-Abadelah et al. (2018) discusses an oxidative coupling of alkanones with a complex that includes a 1,2,4-triazinone derivative, demonstrating the potential of such compounds in organic synthesis and coordination chemistry (El-Abadelah et al., 2018).
Structural Characterization : Yan Shuang-hu (2014) describes the synthesis of a 1H-1,2,4-triazol derivative from 1H-1,2,4-triazol and dichlorophenyl propanoic acid, highlighting the compound's structural features through various spectroscopic techniques (Yan Shuang-hu, 2014).
Biological Activity and Drug Development : Prasad et al. (2021) explore the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which are found in various clinical drugs. This underscores the significance of such compounds in pharmaceutical research (Prasad et al., 2021).
Antifungal Applications : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity against Candida strains, indicating the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Antioxidant Properties : Bekircan et al. (2008) prepared 1,2,4-triazole derivatives and screened them for antioxidant and antiradical activities, revealing the possibility of using these compounds as antioxidants (Bekircan et al., 2008).
Fungicidal Activity : Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with fungicidal properties, showcasing their utility in agricultural applications (Bai et al., 2020).
Ligand Chemistry and Metal Complexes : Lo et al. (2015) investigated the properties of palladium(II), platinum(II), rhenium(I), and ruthenium(II) complexes with 1,2,3-triazole ligands, contributing to the understanding of metal-ligand interactions in coordination chemistry (Lo et al., 2015).
Spectroscopic Identification : Nycz et al. (2016) identified novel cathinone salts using a combination of spectroscopic methods, demonstrating the use of 1,2,3-triazole derivatives in forensic science (Nycz et al., 2016).
Library Generation for Drug Discovery : Roman (2013) utilized a ketonic Mannich base for generating a diverse library of compounds, indicating the role of such derivatives in drug discovery and development (Roman, 2013).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNSMKWPLZXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)

![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)



![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2797169.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)
![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)
![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)